REACTION_CXSMILES
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C([O:4][CH2:5][CH2:6][N:7]1[C:11]([Br:12])=[N:10][N:9]=[N:8]1)(=O)C.Cl>>[Br:12][C:11]1[N:7]([CH2:6][CH2:5][OH:4])[N:8]=[N:9][N:10]=1
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Name
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5-Bromo-1H-tetrazole-1-ethanol acetate
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Quantity
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40 g
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Type
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reactant
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Smiles
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C(C)(=O)OCCN1N=NN=C1Br
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Name
|
|
Quantity
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216 mL
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Type
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reactant
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Smiles
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Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
BrC1=NN=NN1CCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |